molecular formula C16H21NO4 B189903 1-[(Benzyloxycarbonyl)amino]cycloheptanecarboxylic acid CAS No. 197794-44-8

1-[(Benzyloxycarbonyl)amino]cycloheptanecarboxylic acid

Cat. No.: B189903
CAS No.: 197794-44-8
M. Wt: 291.34 g/mol
InChI Key: KNPNGYZWIAJSIO-UHFFFAOYSA-N
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Description

1-[(Benzyloxycarbonyl)amino]cycloheptanecarboxylic acid is an organic compound characterized by the presence of a benzyloxycarbonyl-protected amino group attached to a cycloheptane ring, which also bears a carboxylic acid functional group

Preparation Methods

The synthesis of 1-[(Benzyloxycarbonyl)amino]cycloheptanecarboxylic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

1-[(Benzyloxycarbonyl)amino]cycloheptanecarboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(Benzyloxycarbonyl)amino]cycloheptanecarboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in peptide synthesis.

    Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(Benzyloxycarbonyl)amino]cycloheptanecarboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group protects the amino group, allowing selective reactions at other sites. Upon deprotection, the free amino group can participate in various biochemical pathways, including enzyme catalysis and protein interactions .

Comparison with Similar Compounds

1-[(Benzyloxycarbonyl)amino]cycloheptanecarboxylic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific protecting group, which provides selective reactivity and stability under various conditions.

Properties

IUPAC Name

1-(phenylmethoxycarbonylamino)cycloheptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c18-14(19)16(10-6-1-2-7-11-16)17-15(20)21-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPNGYZWIAJSIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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